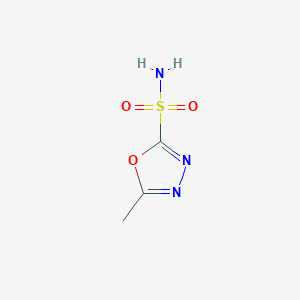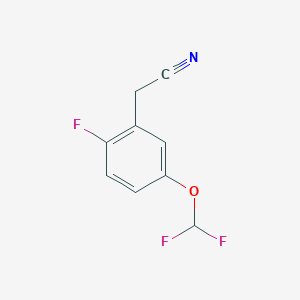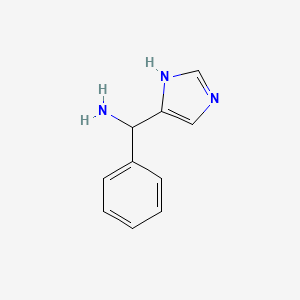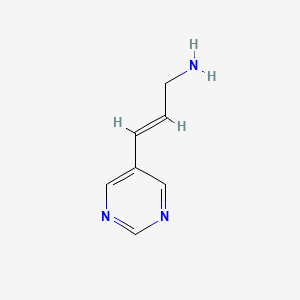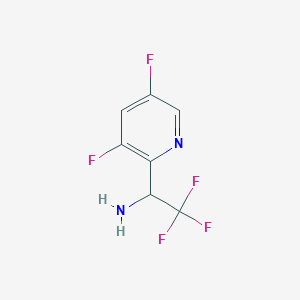![molecular formula C48H86S4Sn2 B13122484 [7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B13122484.png)
[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is a complex organotin compound. Organotin compounds are characterized by the presence of tin atoms bonded to carbon atoms. These compounds have diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane typically involves multiple steps:
Formation of the Core Structure: The core structure of the compound can be synthesized through a series of cyclization reactions involving sulfur-containing precursors.
Introduction of Trimethylstannyl Groups: The trimethylstannyl groups can be introduced via a stannylation reaction using trimethyltin chloride and a suitable catalyst.
Attachment of Hexadecylsulfanyl Groups: The hexadecylsulfanyl groups can be attached through a thiol-ene reaction, where hexadecylthiol is reacted with an alkene precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tin-carbon bonds, potentially leading to the formation of simpler organotin compounds.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Simpler organotin compounds.
Substitution: Organotin derivatives with different functional groups.
科学研究应用
Chemistry
The compound can be used as a precursor for the synthesis of other organotin compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Organotin compounds have been studied for their biological activity, including antimicrobial and anticancer properties. This compound may exhibit similar activities and can be explored for potential therapeutic applications.
Medicine
In medicine, organotin compounds have been investigated for their potential use in drug delivery systems and as therapeutic agents
Industry
In industry, organotin compounds are used as catalysts, stabilizers, and intermediates in the production of various materials. This compound may find applications in these areas due to its unique properties.
作用机制
The mechanism of action of [7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane is likely to involve interactions with cellular components, such as proteins and nucleic acids. The compound’s organotin moiety can interact with thiol groups in proteins, leading to potential biological effects. Additionally, the sulfur atoms in the compound may participate in redox reactions, influencing cellular processes.
相似化合物的比较
Similar Compounds
Trimethyltin chloride: A simpler organotin compound used in various applications.
Hexadecylthiol: A sulfur-containing compound used in thiol-ene reactions.
Organotin sulfides: Compounds with similar sulfur-tin interactions.
Uniqueness
The uniqueness of [7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane lies in its complex structure, which combines multiple functional groups and offers diverse reactivity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C48H86S4Sn2 |
|---|---|
分子量 |
1028.9 g/mol |
IUPAC 名称 |
[7-[bis(hexadecylsulfanyl)methylidene]-10-trimethylstannyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane |
InChI |
InChI=1S/C42H68S4.6CH3.2Sn/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-45-42(39-37-31-35-43-40(37)41-38(39)32-36-44-41)46-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;;;;;;;/h31-32H,3-30,33-34H2,1-2H3;6*1H3;; |
InChI 键 |
ZXXQEKHWKVEYKL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCSC(=C1C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C)SCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


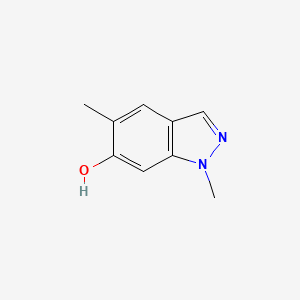
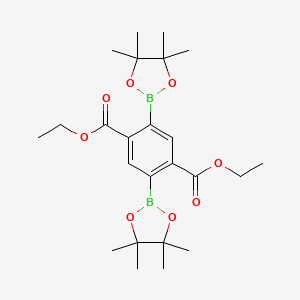

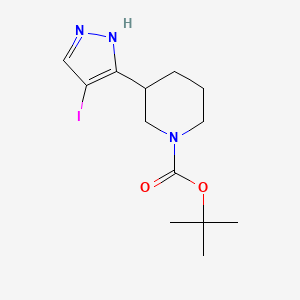
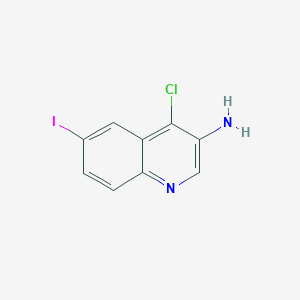
![4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13122436.png)

![methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13122441.png)
